molecular formula C11H12O5 B14089740 Acropyrone

Acropyrone

Cat. No.: B14089740
M. Wt: 224.21 g/mol
InChI Key: OJWKRUWDYCFIHI-GQCTYLIASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acropyrone typically involves the isolation of endophytic fungi from plants, followed by fermentation and extraction of the metabolites. For example, endophytic fungi isolated from the leaves of Chromolaena odorata were subjected to fermentation, and the metabolites were extracted using ethyl acetate . The extract was then analyzed using high-performance liquid chromatography (HPLC) to identify the presence of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using endophytic fungi. The fungi are cultured in suitable media, and the metabolites are extracted using organic solvents. The extract is then purified using chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Acropyrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound may use reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce reduced phenolic compounds .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

(E)-3-(4-methoxy-5-methyl-6-oxopyran-2-yl)but-2-enoic acid

InChI

InChI=1S/C11H12O5/c1-6(4-10(12)13)8-5-9(15-3)7(2)11(14)16-8/h4-5H,1-3H3,(H,12,13)/b6-4+

InChI Key

OJWKRUWDYCFIHI-GQCTYLIASA-N

Isomeric SMILES

CC1=C(C=C(OC1=O)/C(=C/C(=O)O)/C)OC

Canonical SMILES

CC1=C(C=C(OC1=O)C(=CC(=O)O)C)OC

Origin of Product

United States

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